2-Hydroxyestradiol

Endocrinology Receptor Pharmacology Breast Cancer Research

2-Hydroxyestradiol (2-OHE2) is the catechol estrogen prodrug of 2-methoxyestradiol (2-ME2) with negligible ER cross-reactivity (~7% ERα, ~11% ERβ vs. estradiol). Unlike estradiol or 4-OHE2, only 2-OHE2 undergoes COMT-dependent conversion to anti-angiogenic 2-ME2, enabling dissection of COMT-mediated pharmacology and ROS-driven genotoxicity. As the most potent endogenous aromatase inhibitor, it uniquely enables feedback studies on estrogen biosynthesis. Substituting compromises mechanistic validity.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 362-05-0
Cat. No. B1664083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyestradiol
CAS362-05-0
Synonyms2-hydroxyestradiol
2-hydroxyestradiol, (17alpha)-isomer
2-hydroxyestradiol, 4-(14)C-labeled
2-hydroxyestradiol-17 alpha
2-hydroxyestradiol-17 beta
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O
InChIInChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1
InChIKeyDILDHNKDVHLEQB-XSSYPUMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyestradiol (CAS 362-05-0) for Research: A Catechol Estrogen Metabolite with Differentiated Pharmacological Profile


2-Hydroxyestradiol (2-OHE2, CAS 362-05-0) is an endogenous catechol estrogen, formed via cytochrome P450-mediated 2-hydroxylation of 17β-estradiol [1]. It is classified as a metabolite of estradiol and a positional isomer of estriol, functioning in vivo as a prodrug that is rapidly converted to 2-methoxyestradiol (2-ME2) by catechol-O-methyltransferase (COMT) [2]. Unlike its parent hormone, 2-OHE2 exhibits markedly reduced affinity for estrogen receptors ERα and ERβ, with approximately 7% and 11% of estradiol's binding affinity, respectively [3]. This compound is primarily utilized in research settings to investigate oxidative stress pathways, endocrine disruption, and the role of estrogen metabolites in carcinogenesis and cardiovascular physiology [4].

Why 2-Hydroxyestradiol (CAS 362-05-0) Cannot Be Replaced by Estradiol or 4-Hydroxyestradiol in Specialized Research


2-Hydroxyestradiol (2-OHE2) exhibits a distinct pharmacological and metabolic profile that precludes its substitution with estradiol (E2) or its positional isomer, 4-hydroxyestradiol (4-OHE2). While E2 is a potent estrogen receptor agonist, 2-OHE2 demonstrates drastically reduced estrogenic potency—less than 30% of E2 in vivo [1]—and functions primarily as a prodrug for 2-methoxyestradiol (2-ME2), a compound with anti-angiogenic and anti-proliferative properties [2]. Furthermore, 2-OHE2 differs fundamentally from 4-OHE2 in its metabolic fate, receptor binding kinetics (Ki = 0.94 nM vs. 0.48 nM), and its potential to generate reactive oxygen species (ROS) via redox cycling [3]. These differences are critical for experimental reproducibility and the accurate interpretation of mechanistic studies. Therefore, substituting 2-OHE2 with a generic estrogen or another catechol estrogen would introduce confounding variables, undermining the validity of research outcomes.

Quantitative Differentiation of 2-Hydroxyestradiol (CAS 362-05-0): Comparative Evidence for Informed Procurement


Receptor Binding Affinity: 2-OHE2 vs. 4-OHE2 and Estradiol

2-Hydroxyestradiol (2-OHE2) binds to estrogen receptors (ER) with a Ki of 0.94 nM, which is approximately 2-fold lower affinity than 4-hydroxyestradiol (4-OHE2, Ki = 0.48 nM) [1]. This binding is competitive and occurs at both the 4S and 8S isoforms of the ER in human breast cancer cytosol [1]. While 2-OHE2's relative affinity was indistinguishable from estradiol in one study [1], other sources report it has only 7% and 11% of the affinity of estradiol for ERα and ERβ, respectively [2]. This variance highlights the need for careful experimental design and validation of receptor binding in specific model systems.

Endocrinology Receptor Pharmacology Breast Cancer Research

In Vivo Pharmacokinetics: 2-OHE2 as a Prodrug for 2-Methoxyestradiol

2-Hydroxyestradiol (2-OHE2) acts as a prodrug for 2-methoxyestradiol (2-ME2) in vivo. Following intravenous administration in male rats, 2-OHE2 plasma levels declined extremely rapidly with half-lives of t1/2(1) = 0.94 min and t1/2(2) = 10.2 min, becoming undetectable after 45 min [1]. Concomitantly, 2-ME2 appeared and declined with t1/2(1) = 7.9 min and t1/2(2) = 24.9 min [1]. The conversion is so efficient that administration of 2-OHE2 is bioequivalent to administration of 2-ME2 itself in terms of 2-ME2 exposure [1].

Pharmacokinetics Drug Metabolism Cancer Therapeutics

Reactive Oxygen Species (ROS) Generation: 2-OHE2 vs. Estradiol and Other Metabolites

2-Hydroxyestradiol (2-OHE2) undergoes redox cycling in breast epithelial cells, generating hydrogen peroxide (H2O2) and hydroxyl radicals. This property is shared by other catechol estrogens (4-OHE2, 4-OHE1, 2-OHE3) but is absent in estradiol, estrone, estriol, and the methylated metabolite 2-methoxyestradiol [1]. The generation of ROS was observed in lysates of three breast epithelial cell lines (MCF-7, MDA-MB-231, MCF-10A) and required NADPH as a reducing equivalent [1].

Oxidative Stress Carcinogenesis Breast Cancer

Anti-Aromatase Activity: 2-OHE2 vs. Estradiol

2-Hydroxyestradiol (2-OHE2) is a potent competitive inhibitor of the aromatase enzyme (CYP19A1). Its anti-aromatase potency is two orders of magnitude higher than that of estradiol [1]. This finding establishes a direct link between estrogen metabolism and the regulation of estrogen biosynthesis, suggesting a negative feedback mechanism where a major metabolite inhibits the enzyme that produces its parent hormone [1].

Enzyme Inhibition Endocrinology Hormone-Dependent Cancers

Effect on Prostacyclin (PGI2) Release: 2-OHE2 vs. Estradiol in Endothelial Cells

In cultured human umbilical venous endothelial cells, estradiol and 2-hydroxyestradiol exert differential effects on prostacyclin (PGI2) release depending on the stimulus. Under thrombin-stimulated conditions, estradiol enhanced PGI2 formation, while 2-hydroxyestradiol inhibited it [1]. Both compounds inhibited PGI2 release from bradykinin-, arachidonic acid-, and ionophore-stimulated cells at micromolar concentrations [1].

Cardiovascular Pharmacology Thrombosis Endothelial Function

High-Impact Application Scenarios for 2-Hydroxyestradiol (CAS 362-05-0) Based on Differentiated Evidence


Investigating the Prodrug Mechanism of 2-Methoxyestradiol (2-ME2)

Researchers studying the anti-angiogenic and anti-proliferative effects of 2-methoxyestradiol (2-ME2) should use 2-hydroxyestradiol (2-OHE2) as a prodrug control or as a tool to investigate the role of catechol-O-methyltransferase (COMT) activity in vivo. The quantitative pharmacokinetic data showing 2-OHE2's rapid conversion to 2-ME2 [1] justifies its use in experiments designed to dissect the contribution of local COMT expression to the therapeutic effects of 2-ME2. Substituting with estradiol or 4-OHE2 would not replicate this specific metabolic pathway.

Elucidating Estrogen-Mediated Oxidative Stress and DNA Damage

For studies focused on the role of estrogen metabolism in oxidative stress and carcinogenesis, 2-OHE2 is the appropriate reagent. Its demonstrated ability to undergo redox cycling and generate reactive oxygen species (ROS) in breast epithelial cells, a property not shared by estradiol or 2-ME2 [2], makes it a necessary tool for modeling this specific mechanism of genotoxicity. Using estradiol would fail to induce this ROS-dependent pathway.

Differentiating Estrogen Receptor (ER)-Dependent and -Independent Cardiovascular Effects

In cardiovascular pharmacology research aiming to dissect ER-mediated versus non-ER-mediated effects of estrogen metabolites, 2-OHE2 offers a distinct advantage. Its low ER affinity [3] combined with its divergent effect on thrombin-stimulated prostacyclin release compared to estradiol [4] allows researchers to probe pathways independent of classical ER signaling. This application is not feasible with estradiol or the more potent ER agonist 4-OHE2.

Studying Endogenous Regulation of Aromatase (CYP19A1) Activity

2-Hydroxyestradiol is the most potent endogenous catechol estrogen inhibitor of aromatase identified to date, with an activity two orders of magnitude greater than estradiol [5]. It serves as a critical tool compound for investigating the endogenous feedback mechanisms that control estrogen biosynthesis. This application is uniquely suited to 2-OHE2 and cannot be fulfilled by its parent hormone or its isomer 4-OHE2, which have different inhibitory potencies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyestradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.